molecular formula C7BrClF4O B050226 4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride CAS No. 122033-54-9

4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride

Cat. No.: B050226
CAS No.: 122033-54-9
M. Wt: 291.42 g/mol
InChI Key: XVYIQLOULDERAO-UHFFFAOYSA-N
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Description

4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride is a chemical compound with the molecular formula C7BrClF4O. It is known for its clear colorless to pale yellow appearance and is used in various chemical synthesis processes .

Mechanism of Action

Target of Action

4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride is a type of acylating agent . It primarily targets nucleophilic compounds, including amines, alcohols, and thiols . These targets play a crucial role in various biochemical reactions, serving as the building blocks for a wide range of organic compounds.

Mode of Action

The compound interacts with its targets through acylation . In this process, the this compound molecule reacts with nucleophilic compounds to form amides, esters, or thioesters . This interaction results in the modification of the target molecule, potentially altering its properties and functions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other reactive substances can affect its reactivity and stability . Moreover, its efficacy can be influenced by the concentration of its target molecules in the environment.

Preparation Methods

The synthesis of 4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride typically involves the reaction of 4-bromo-2,3,5,6-tetrafluorobenzoic acid with thionyl chloride. This reaction is carried out under reflux conditions, where the acid is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux for several hours until the reaction is complete .

Chemical Reactions Analysis

4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride undergoes various types of chemical reactions, including:

Scientific Research Applications

4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride is used in various scientific research applications, including:

Comparison with Similar Compounds

4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride can be compared with similar compounds such as:

Properties

IUPAC Name

4-bromo-2,3,5,6-tetrafluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7BrClF4O/c8-2-5(12)3(10)1(7(9)14)4(11)6(2)13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYIQLOULDERAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)Br)F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7BrClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382532
Record name 4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122033-54-9
Record name 4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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